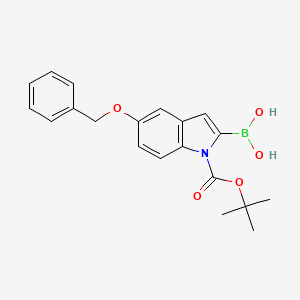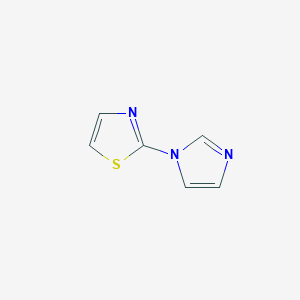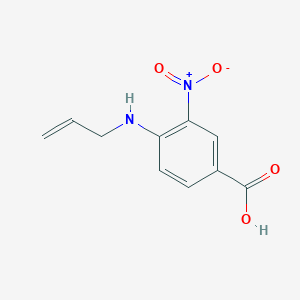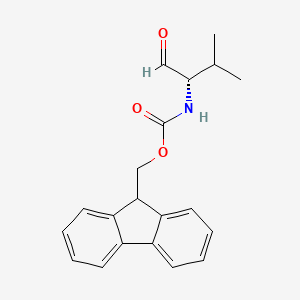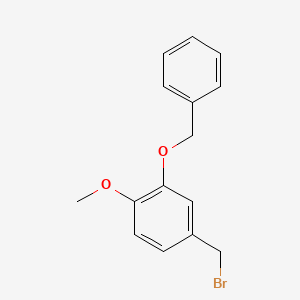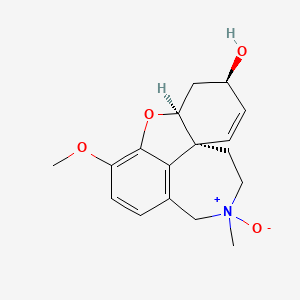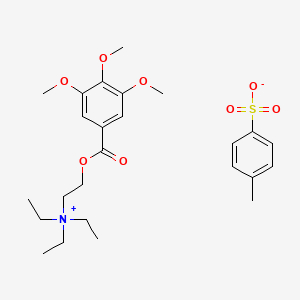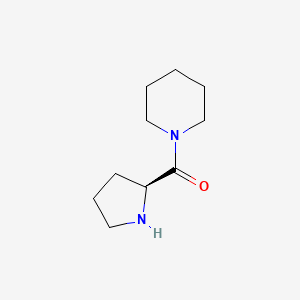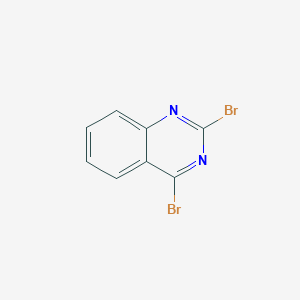
2,4-Dibromoquinazoline
Vue d'ensemble
Description
2,4-Dibromoquinazoline is a brominated quinazoline derivative that serves as a key intermediate in the synthesis of various pharmacologically active compounds. The presence of bromine atoms on the quinazoline nucleus makes it a versatile precursor for further chemical modifications, leading to the creation of compounds with potential analgesic, antimicrobial, and antihypertensive properties, as well as candidates for anti-cancer drugs 10.
Synthesis Analysis
The synthesis of 2,4-dibromoquinazoline derivatives and related compounds has been achieved through various methods. One approach involves the use of gem-dibromomethylarenes as synthetic aldehyde equivalents for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones, which can be further modified to obtain dibromoquinazoline derivatives . Another method includes the solid-phase synthesis of 2,4-diaminoquinazolines, which allows for the sequential condensation of 2-aminobenzonitriles and amines, leading to the synthesis of compounds like the alpha-1 antagonist prazosin . Additionally, the synthesis of 6,8-dibromo-2-methylquinazoline derivatives has been reported, which involves multiple steps including chlorination, alkylation, and cyclization reactions 10.
Molecular Structure Analysis
The molecular structure of 2,4-dibromoquinazoline derivatives is characterized by the presence of a quinazoline core with bromine atoms at the 2 and 4 positions. The structural analysis of these compounds is typically confirmed using spectroscopic techniques such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), mass spectrometry (MS), and elemental analysis 10.
Chemical Reactions Analysis
2,4-Dibromoquinazoline derivatives undergo various chemical reactions that lead to the formation of a wide range of heterocyclic compounds. These reactions include condensation with amines, cyclization with hydrazine hydrate, and reactions with isothiocyanate derivatives to form Schiff bases, triazoles, and other fused heterocyclic systems . The reactivity of the bromine atoms allows for further functionalization and the creation of diverse chemical structures with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-dibromoquinazoline derivatives are influenced by the presence of the bromine atoms and the specific substituents attached to the quinazoline nucleus. These properties are essential for determining the compound's solubility, stability, and reactivity, which are crucial for their potential application as pharmaceutical agents. The synthesized compounds are typically characterized by their high purity and are evaluated for their biological activities, such as analgesic, antimicrobial, and antihypertensive effects 10.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones : 2,4-Dibromoquinazoline derivatives are used in the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones. This process is characterized by shorter reaction times, quick isolation, and excellent product yield (Narasimhamurthy et al., 2014).
Reactivity Studies : The reactivity of various dibromoquinoline derivatives, including 2,4-dibromoquinoline, has been investigated. These studies have explored different reaction types like bromine migration and cine-substitutions, providing insights into the chemical behavior of these compounds (Hertog & Buurman, 2010).
Catalysis : 2,4-Dibromoquinazoline derivatives are utilized in catalysis, particularly in the synthesis of 2,3-dihydroquinazolinones. The process involves cyclo-condensation reactions and showcases high selectivity and efficiency (Dar et al., 2013).
Biological and Medicinal Applications
Anticonvulsant Activity : Certain derivatives of 2,4-dibromoquinazoline have been studied for their potential anticonvulsant properties. This research includes both in vivo and in silico studies, contributing to the development of new therapeutic agents (El Kayal et al., 2019).
Antimicrobial Agents : Analogues of 2,4-dibromoquinazoline have shown promising results as potential antimicrobial agents. Their efficacy against various bacterial and fungal species has been evaluated in vitro, indicating their potential in pharmaceutical applications (Barat, 2017).
Cancer Research : Derivatives of 2,4-dibromoquinazoline have been explored for their anticancer properties. Research in this area focuses on apoptosis induction and the development of novel anticancer agents (Cubedo et al., 2006).
Miscellaneous Applications
Molecular Docking Studies : 2,4-Dibromoquinazoline derivatives have been used in molecular docking studies, particularly in the context of antitubercular research. These studies provide insights into the molecular interactions and potential therapeutic applications of these compounds (Bose et al., 2019).
Green Chemistry : The use of 2,4-dibromoquinazoline in green chemistry is notable, particularly in the synthesis of dihydroquinazolin-4(1H)-ones. This approach emphasizes environmentally friendly methods and efficient synthesis (Chen et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,4-dibromoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBAGRHVFMGOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470070 | |
| Record name | 2,4-dibromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromoquinazoline | |
CAS RN |
872998-61-3 | |
| Record name | 2,4-dibromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



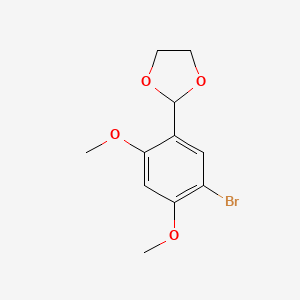
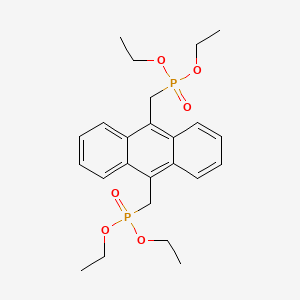
![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)
